Dimethyl methoxymethylenemalonate synthesis from dimethyl malonate
Dimethyl methoxymethylenemalonate synthesis from dimethyl malonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl methoxymethylenemalonate (DMM) is a pivotal intermediate in organic synthesis, widely utilized in the pharmaceutical and fine chemical industries. Its versatile reactivity, stemming from the presence of both ester functionalities and an activated double bond, makes it a valuable precursor for the synthesis of a diverse range of complex molecules, including antimalarial agents. This technical guide provides a comprehensive overview of the synthesis of dimethyl methoxymethylenemalonate from dimethyl malonate and trimethyl orthoformate. It includes detailed experimental protocols, a summary of quantitative data, and a discussion of the reaction mechanism.
Introduction
Dimethyl methoxymethylenemalonate, with the chemical formula C7H10O5 and a molecular weight of 174.15 g/mol , is a white to off-white crystalline solid.[1][2] It serves as a key building block in organic chemistry, particularly in the synthesis of heterocyclic compounds and other complex molecular architectures.[3] The most common and efficient method for its preparation involves the condensation of dimethyl malonate with trimethyl orthoformate, typically in the presence of a catalyst. This guide will delve into the specifics of this synthetic route.
Reaction Principle and Mechanism
The synthesis of dimethyl methoxymethylenemalonate from dimethyl malonate and trimethyl orthoformate is an acid-catalyzed condensation reaction. The reaction proceeds through the formation of an enol or enolate of dimethyl malonate, which then acts as a nucleophile, attacking the electrophilic carbon of the protonated trimethyl orthoformate. Subsequent elimination of two molecules of methanol yields the final product. Acetic anhydride is often used in this reaction, which can act as a dehydrating agent and also facilitate the reaction.
The proposed reaction mechanism is as follows:
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Protonation of Trimethyl Orthoformate: An acid catalyst protonates one of the methoxy groups of trimethyl orthoformate, making it a better leaving group.
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Elimination of Methanol: The protonated orthoformate eliminates a molecule of methanol to form a resonance-stabilized dimethoxycarbenium ion.
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Enolization of Dimethyl Malonate: Dimethyl malonate, in the presence of an acid catalyst, can tautomerize to its enol form.
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Nucleophilic Attack: The electron-rich double bond of the enol attacks the electrophilic carbenium ion.
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Proton Transfer and Elimination: A proton is transferred, and a second molecule of methanol is eliminated to form the stable enol ether, dimethyl methoxymethylenemalonate.
Experimental Protocols
Several protocols for the synthesis of dimethyl methoxymethylenemalonate have been reported, with variations in catalysts and reaction conditions. Below are two detailed experimental procedures.
Protocol 1: Synthesis using Sulfuric Acid-Activated Bentonite
This protocol utilizes H2SO4-activated bentonite as a catalyst.
Materials:
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Dimethyl malonate (264.2 g, 2.0 mol)
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Trimethyl orthoformate (637 g, 6.0 mol)
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Acetic anhydride (20.4 g, 0.2 mol initially, then 40.8 g, 0.4 mol metered, and a final 40.8 g, 0.4 mol)
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H2SO4-activated bentonite (2 g)
Procedure:
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A reaction flask equipped with a stirrer, thermometer, dropping funnel, distillation column, and reflux condenser is charged with 264.2 g of dimethyl malonate, 637 g of trimethyl orthoformate, and 20.4 g of acetic anhydride containing 2 g of H2SO4-activated bentonite.
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The mixture is heated to boiling.
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Over a period of 6 hours, 40.8 g of acetic anhydride is continuously added.
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The low-boiling components formed during the reaction are distilled off at a head temperature of 62-67 °C. The bottom temperature will gradually increase from 109 °C to 133 °C.
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After 8 hours, the excess trimethyl orthoformate is distilled off under reduced pressure.
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Another 40.8 g of acetic anhydride is added to the remaining reaction mixture, and the mixture is heated at 140 °C for 2 hours.
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The catalyst is removed by filtration.
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The crude product is purified by vacuum distillation.
Protocol 2: Synthesis using an Aluminum Silicate Catalyst
This patented process employs an easily separable aluminum silicate catalyst.
Materials:
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Dimethyl malonate (2.5 mol)
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Trimethyl orthoformate (an excess)
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Acetic anhydride
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Aluminum silicate catalyst
Procedure:
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The reaction is carried out by reacting dimethyl malonate with an excess of trimethyl orthoformate in the presence of sub-stoichiometric amounts of acetic anhydride and an aluminum silicate catalyst.
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The reaction temperature is maintained in the range of 100° to 170° C. The reaction can be performed at normal or elevated pressure to optimize the reaction rate.
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After the reaction is complete, the catalyst is filtered off.
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The excess trimethyl orthoformate is removed by distillation under a slight vacuum.
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To improve purity, the crude product can be heated with a small amount of a non-volatile acid, such as phosphoric acid, at about 140° C. for 1 to 5 hours.
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The final product is purified by vacuum distillation.
Quantitative Data
The following tables summarize the key quantitative data for the synthesis and properties of dimethyl methoxymethylenemalonate.
Table 1: Reaction Parameters and Yields
| Parameter | Protocol 1 (H2SO4-Bentonite) | Protocol 2 (Aluminum Silicate) |
| Catalyst | H2SO4-activated bentonite | Aluminum silicate |
| Reactant Ratio (Malonate:Orthoformate) | 1:3 | Not specified, excess orthoformate |
| Reaction Temperature | 109-140 °C | 100-170 °C |
| Reaction Time | ~10 hours | Not specified |
| Yield | 92% of theoretical yield | > 92% of theoretical yield |
| Purity | 98% | 98.6% |
Table 2: Physicochemical Properties of Dimethyl Methoxymethylenemalonate
| Property | Value |
| CAS Number | 22398-14-7[1] |
| Molecular Formula | C7H10O5[1] |
| Molecular Weight | 174.15 g/mol [1] |
| Appearance | White to off-white crystalline solid[1][2] |
| Melting Point | 40-44 °C[1][2] |
| Boiling Point | 110 °C at 0.5 mbar |
Purification and Characterization
Purification:
The primary method for purifying dimethyl methoxymethylenemalonate is vacuum distillation . This technique is effective in separating the product from unreacted starting materials and high-boiling impurities. For technical-grade material, recrystallization , for instance from ether, can be employed to achieve higher purity.
Characterization:
The structure and purity of the synthesized dimethyl methoxymethylenemalonate can be confirmed using various spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum provides characteristic signals for the different protons in the molecule.
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¹³C NMR: The carbon NMR spectrum shows distinct peaks for each unique carbon atom.
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Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=O of the ester groups and the C=C of the enol ether.
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Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to analyze its fragmentation pattern.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of dimethyl methoxymethylenemalonate.
Reaction Mechanism Overview
